2-(Benzyloxy)-1,3-dichloro-5-nitrobenzene
Overview
Description
2-(Benzyloxy)-1,3-dichloro-5-nitrobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with benzyloxy, dichloro, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1,3-dichloro-5-nitrobenzene typically involves the following steps:
Nitration: The introduction of a nitro group into the benzene ring is achieved through nitration. This can be done using a mixture of concentrated nitric acid and sulfuric acid.
Chlorination: The chlorination of the benzene ring is carried out using chlorine gas or other chlorinating agents such as thionyl chloride.
Benzyloxylation: The introduction of the benzyloxy group is achieved through a nucleophilic substitution reaction. This involves the reaction of the chlorinated nitrobenzene with benzyl alcohol in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-1,3-dichloro-5-nitrobenzene undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The benzyloxy group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride.
Nucleophiles: Amines, thiols, alkoxides.
Oxidizing Agents: Potassium permanganate.
Major Products
Reduction: 2-(Benzyloxy)-1,3-dichloro-5-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-(Carboxybenzyloxy)-1,3-dichloro-5-nitrobenzene.
Scientific Research Applications
2-(Benzyloxy)-1,3-dichloro-5-nitrobenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a precursor for the synthesis of pharmaceutical agents.
Material Science: It is used in the development of novel materials with specific chemical properties.
Chemical Biology: The compound is used in the study of biochemical pathways and interactions due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-1,3-dichloro-5-nitrobenzene depends on the specific application and the chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group, which can then participate in further chemical reactions. The molecular targets and pathways involved vary depending on the specific context in which the compound is used.
Comparison with Similar Compounds
2-(Benzyloxy)-1,3-dichloro-5-nitrobenzene can be compared with other similar compounds such as:
2-(Benzyloxy)-1,3-dichlorobenzene: Lacks the nitro group, resulting in different chemical reactivity and applications.
2-(Benzyloxy)-1,3-dichloro-5-aminobenzene:
2-(Benzyloxy)-1,3-dichloro-5-methylbenzene: Contains a methyl group instead of a nitro group, affecting its chemical behavior and uses.
The uniqueness of this compound lies in the combination of its functional groups, which confer specific chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
1,3-dichloro-5-nitro-2-phenylmethoxybenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO3/c14-11-6-10(16(17)18)7-12(15)13(11)19-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHBFNBACUUBMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00732213 | |
Record name | 2-(Benzyloxy)-1,3-dichloro-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00732213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848133-03-9 | |
Record name | 2-(Benzyloxy)-1,3-dichloro-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00732213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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